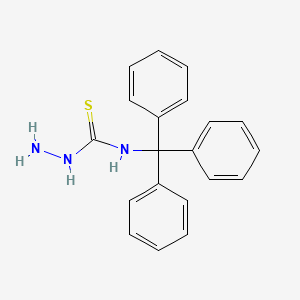

4-Trityl-3-thiosemicarbazide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-amino-3-tritylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3S/c21-23-19(24)22-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,21H2,(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBVNMVECCNIMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=S)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375397 | |

| Record name | 4-Trityl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21198-26-5 | |

| Record name | 4-Trityl-3-thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties and Synthetic Utility of 4-Trityl-3-thiosemicarbazide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Trityl-3-thiosemicarbazide is a polyfunctional organic compound distinguished by the presence of a sterically demanding trityl (triphenylmethyl) group on the N4 nitrogen of a thiosemicarbazide core. This structure imparts unique chemical properties, positioning it as a valuable intermediate in synthetic organic and medicinal chemistry. The thiosemicarbazide moiety is a well-established pharmacophore with a broad spectrum of biological activities, while the trityl group serves as a bulky, acid-labile protecting group. This guide provides a comprehensive overview of the fundamental chemical properties, synthesis, spectroscopic characterization, and reactivity of this compound, offering field-proven insights for its application in complex synthetic pathways and drug discovery programs.

Introduction: The Thiosemicarbazide Scaffold in Modern Chemistry

Thiosemicarbazides and their derivatives, thiosemicarbazones, are extensively utilized in medicinal chemistry as foundational scaffolds for the development of novel therapeutic agents.[1] Their diverse biological activities—including antibacterial, antifungal, antiviral, and anticancer properties—stem from their ability to act as effective chelating agents for essential metal ions in biological systems.[2][3] The core structure, R¹R²N¹-N²H-C(=S)³-N⁴H-R³, offers multiple points for functionalization, allowing for the fine-tuning of steric and electronic properties to optimize biological efficacy and pharmacokinetic profiles.

The subject of this guide, this compound, incorporates a trityl group at the N4 position. This substituent is not typically introduced to impart bioactivity directly; rather, its primary role is strategic. The trityl group's significant steric bulk effectively shields the N4 position, directing reactions to other sites on the molecule, such as the N1 amino group. Furthermore, its well-documented lability under mild acidic conditions provides a reliable method for deprotection, unmasking the N4-H functionality for subsequent synthetic transformations. This makes this compound a key building block for synthesizing complex, differentially substituted thiosemicarbazides and their heterocyclic derivatives.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are critical for selecting appropriate solvents, reaction conditions, and purification techniques.

| Property | Value | Source(s) |

| CAS Number | 21198-26-5 | [4] |

| Molecular Formula | C₂₀H₁₉N₃S | [4] |

| Molecular Weight | 333.46 g/mol | [4] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | 166-168 °C (with decomposition) | [5] |

| Solubility | Predicted to be soluble in moderately polar to nonpolar organic solvents (e.g., CH₂Cl₂, THF, Ethyl Acetate) and insoluble in water due to the large, hydrophobic trityl group. | - |

Synthesis and Mechanistic Considerations

The most direct and widely adopted method for the synthesis of 4-substituted thiosemicarbazides involves the nucleophilic addition of hydrazine to an appropriate isothiocyanate.[6][7] This approach is highly efficient for producing this compound.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a representative method based on established procedures for thiosemicarbazide synthesis.

Materials:

-

Trityl isothiocyanate (1.0 eq)

-

Hydrazine hydrate (~64% solution, 1.2 eq)

-

Absolute Ethanol

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve trityl isothiocyanate (1.0 eq) in absolute ethanol (approx. 10 mL per gram of isothiocyanate).

-

Nucleophilic Addition: To the stirring solution, add hydrazine hydrate (1.2 eq) dropwise at room temperature. The addition is typically exothermic and may result in the formation of a precipitate.

-

Causality Note: Using a slight excess of hydrazine ensures complete consumption of the isothiocyanate starting material. Ethanol is an ideal solvent as it solubilizes the reactants but often allows the product to precipitate upon formation, simplifying purification.

-

-

Reaction Monitoring: Allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the trityl isothiocyanate spot.

-

Product Isolation: Upon completion, the solid product is collected by vacuum filtration.

-

Purification: Wash the collected solid sequentially with cold ethanol and then diethyl ether to remove any unreacted starting materials and soluble impurities.

-

Self-Validation: The washing steps are crucial. A final wash with a non-polar solvent like ether helps to dry the product efficiently.

-

-

Drying: Dry the purified white solid under vacuum to yield this compound.

Spectroscopic and Structural Characterization

While specific published spectra for this compound are scarce, its characteristic features can be reliably predicted based on extensive data from analogous structures.[2][8][9]

Predicted Spectroscopic Data

| Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Phenyl-H (Trityl) | δ 7.20 - 7.50 ppm (multiplet, 15H) |

| N⁴-H | δ ~8.0 - 9.0 ppm (broad singlet, 1H) | |

| N²-H | δ ~7.5 - 8.5 ppm (broad singlet, 1H) | |

| N¹-H₂ | δ ~4.0 - 5.0 ppm (broad singlet, 2H) | |

| ¹³C NMR | C =S | δ ~180 - 185 ppm |

| Quaternary C (Trityl) | δ ~70 - 75 ppm | |

| Aromatic C -H (Trityl) | δ ~127 - 130 ppm | |

| ipso-Aromatic C (Trityl) | δ ~140 - 145 ppm | |

| FT-IR | N-H Stretching | 3100 - 3400 cm⁻¹ (multiple bands) |

| Aromatic C-H Stretching | ~3050 cm⁻¹ | |

| C=S Stretching | ~1250 cm⁻¹ and ~800 cm⁻¹ |

Structural Insights

X-ray crystallography studies on the parent thiosemicarbazide and its derivatives reveal that the N-N-C-S core is nearly planar.[10] This planarity is a result of electron delocalization across the thiourea moiety. In this compound, the three phenyl rings of the trityl group will adopt a propeller-like conformation, creating significant steric congestion around the N4 atom.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by three key features: the nucleophilic terminal amino group (N1), the thione group (C=S), and the acid-sensitive trityl protecting group.

Reaction with Aldehydes and Ketones: Thiosemicarbazone Formation

The most common reaction of thiosemicarbazides is condensation with carbonyl compounds to form thiosemicarbazones.[1][11] The terminal -NH₂ group at the N1 position is the primary nucleophile, readily attacking the electrophilic carbonyl carbon.

Caption: Formation of a thiosemicarbazone derivative.

-

Dissolution: Suspend this compound (1.0 eq) in ethanol.

-

Addition of Carbonyl: Add the desired aldehyde or ketone (1.0 eq) to the suspension.

-

Catalysis: Add a catalytic amount (2-3 drops) of glacial acetic acid.

-

Causality Note: The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the thiosemicarbazide.

-

-

Reaction: Heat the mixture to reflux for 2-6 hours until TLC analysis indicates the consumption of the starting materials.

-

Isolation: Cool the reaction mixture to room temperature. The product often crystallizes directly from the solution and can be collected by filtration, washed with cold ethanol, and dried.

Cyclization Reactions for Heterocycle Synthesis

Thiosemicarbazides are crucial precursors for five-membered heterocycles like 1,2,4-triazoles and 1,3,4-thiadiazoles.[12][13]

-

1,2,4-Triazole-3-thiones: Cyclization of acyl-thiosemicarbazides (formed by reacting the N1-amino group) under basic conditions (e.g., NaOH or KOH solution) leads to the formation of the 1,2,4-triazole ring.[3] The presence of the trityl group at N4 would direct acylation to N1, making this a viable strategy.

-

1,3,4-Thiadiazoles: Treatment with strong acids or dehydrating agents can induce cyclization to form aminothiadiazoles.

The Trityl Group as a Strategic Tool

The primary synthetic value of this compound lies in its use as a protected intermediate.

-

Site-Selective Reactions: The steric hindrance of the trityl group effectively blocks reactivity at the N4 position, allowing for selective functionalization at the N1 or N2 positions.

-

Deprotection: The trityl group can be cleanly removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature, to reveal the N4-H proton for further reactions. This two-step process (protection-reaction-deprotection) enables the synthesis of complex thiosemicarbazides that would be otherwise difficult to access.

Applications in Research and Drug Development

While specific applications for this compound are not widely documented, its utility can be inferred from its structure:

-

Medicinal Chemistry: It serves as a versatile building block for creating libraries of N4-unsubstituted or differentially substituted thiosemicarbazones and triazoles for biological screening.[7]

-

Combinatorial Chemistry: The robust nature of the trityl protection and the reliability of its cleavage make it suitable for solid-phase or solution-phase combinatorial synthesis efforts aimed at discovering new bioactive molecules.

-

Heterocyclic Synthesis: It is an ideal starting material for multi-step syntheses of complex heterocyclic systems where selective protection of one nitrogen atom in the thiourea backbone is required.[13]

Safety and Handling

While a specific toxicity profile for this compound is not available, compounds of the thiosemicarbazide class should be handled with care.

-

General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Toxicity: Many simple thiosemicarbazides are classified as toxic if swallowed. Avoid inhalation of dust and contact with skin and eyes.

References

-

Andreetti, G. D., Domiano, P., Gasparri, G. F., Nardelli, M., & Sgarabotto, P. (1970). The crystal and molecular structure of thiosemicarbazide. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 26(7), 1005-1009. [Link]

-

Ghassemzadeh, M., et al. (2012). Synthesis, Crystal Structure and Non-covalent Interactions Analysis of Novel N-substituted Thiosemicarbazone. ResearchGate. [Link]

-

Li, Y., et al. (2019). Crystal structures, Optical Analysis and Theoretical Calculations of Two Thiosemicarbazide and Semicarbazide derivatives based on Triphenylamine-thiophene. ResearchGate. [Link]

-

Wiley-VCH. (2007). Supporting Information. Wiley Online Library. [Link]

-

Wang, J., et al. (2019). Synthesis, Crystal Structure and Non-covalent Interactions Analysis of Novel N-Substituted Thiosemicarbazone. Chemical Research in Chinese Universities, 35(5), 784-790. [Link]

-

Lanfredi, A. M. M., Tiripicchio, A., & Camellini, M. T. (1977). Crystal and molecular structure of thiosemicarbazide hydrochloride. Journal of the Chemical Society, Perkin Transactions 2, (4), 417-420. [Link]

-

Olaru, A., et al. (2021). Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Molecules, 26(16), 4948. [Link]

-

Khan, S. A., et al. (2020). Representative 13C-NMR spectrum of compound (3). ResearchGate. [Link]

-

Abdel-Wahab, B. F., et al. (2021). Novel α-N-heterocyclic thiosemicarbazone complexes: synthesis, characterization, and antimicrobial of properties investigation. RSC Advances, 11(52), 32937-32951. [Link]

-

Forootanfar, H., et al. (2012). Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. Iranian Journal of Pharmaceutical Research, 11(3), 853-862. [Link]

-

Hossain, M. S., et al. (2016). IR spectra of thiosemicarbazide. ResearchGate. [Link]

-

Al-Said, N. H., et al. (2007). Unusual reactivity of thiosemicarbazides towards 2,3-diphenylcyclopropenone: synthesis of new pyridazinethiones and 1,2,4-triazolo[4,3-b]pyridazinethiones. ARKIVOC, 2007(xiv), 1-11. [Link]

-

El-Subbagh, H. I. (2000). Preparation of 4-(2-pyridyl)-3-thiosemicarbazide (PTC). ResearchGate. [Link]

-

Al-Masoudi, W. A., & Al-Amery, K. H. A. (2021). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry, 64(10), 5571-5580. [Link]

-

Gümrükçüoğlu, İ., & Bekircan, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Turkish Journal of Analytical Chemistry, 3(2), 59-63. [Link]

-

Shestakov, A. S., et al. (2024). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 29(10), 2275. [Link]

-

Yakan, H. (2020). 13C NMR spectrum of compound 4. ResearchGate. [Link]

-

The Royal Society of Chemistry. (2022). Thioamide N–C(S) Activation. The Royal Society of Chemistry. [Link]

-

Mashima, M. (1964). The infrared absorption spectra of thiosemicarbazide and related compounds: NH2 and NH vibrations. Bulletin of the Chemical Society of Japan, 37(7), 974-981. [Link]

-

Al-Omar, M. A. (2010). Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. Molecules, 15(11), 8162-8172. [Link]

-

Chandra, S. (1988). Synthesis and characterization of Ru(III), Rh(III), Pt(IV) and Ir(III) thiosemicarbazone complexes. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 100(4), 309-314. [Link]

-

Tsoler, E. A., et al. (2007). Reactivity of Acetylbarbituric Thiosemicarbazone Derivatives with Silver(I) Nitrate and the Influence of Substituents at Nitrogen Atom 4N on the Bonding and Nuclearity of the Resulting Silver(I) Complexes. Inorganic Chemistry, 46(18), 7431-7442. [Link]

-

Szałek, E., et al. (2024). New Thiosemicarbazide Derivatives with Multidirectional Biological Action. Molecules, 29(7), 1529. [Link]

-

Shawali, A. S., & Abdallah, M. A. (2011). Thiosemicarbazides: Synthesis and reactions. ResearchGate. [Link]

-

Szymańska, E., et al. (2010). Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety. Acta Poloniae Pharmaceutica, 67(3), 241-248. [Link]

-

TransWorld Chemicals. (n.d.). This compound. TransWorld Chemicals. Retrieved January 17, 2026, from [Link]

Sources

- 1. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity | MDPI [mdpi.com]

- 3. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. journals.iucr.org [journals.iucr.org]

- 9. chemmethod.com [chemmethod.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ias.ac.in [ias.ac.in]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Trityl-3-thiosemicarbazide

This guide provides a comprehensive overview of the synthesis and characterization of 4-Trityl-3-thiosemicarbazide, a compound of interest for researchers and professionals in drug development and synthetic chemistry. The strategic incorporation of the bulky trityl group onto the thiosemicarbazide scaffold offers unique properties that can be exploited in various chemical applications, including as a building block for more complex molecules.

Thiosemicarbazide derivatives are a class of compounds recognized for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2][3] The core thiosemicarbazide structure (-NH-CS-NH-NH2) is crucial for these biological functions.[2] The trityl (triphenylmethyl) group, on the other hand, is a large, sterically hindering protecting group.[4][5] Its bulkiness can be used to selectively protect primary amines and alcohols, and it is known for its stability in basic conditions and lability in acidic conditions.[4][5][6] The introduction of a trityl group can also facilitate the crystallization of compounds, aiding in their purification.[6]

The synthesis of this compound involves a nucleophilic addition reaction between trityl isothiocyanate and hydrazine hydrate. This method is a common and effective way to produce 4-substituted thiosemicarbazides.[7] Subsequent characterization of the synthesized compound is crucial to confirm its identity and purity, employing a suite of analytical techniques including spectroscopy and elemental analysis.

Synthesis of this compound

The synthesis of this compound is predicated on the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbon of the isothiocyanate group of trityl isothiocyanate. The use of an appropriate solvent and control of reaction conditions are key to achieving a good yield and purity of the product.

Experimental Protocol

This protocol outlines a general method for the synthesis of this compound.

Materials:

-

Trityl isothiocyanate

-

Hydrazine hydrate

-

Absolute ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Buchner funnel and filter paper

-

Recrystallization apparatus

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve trityl isothiocyanate (1 equivalent) in absolute ethanol.

-

To this stirring solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A white precipitate may begin to form upon addition.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate further precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials and impurities.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a white crystalline solid.[8]

-

Dry the purified crystals under vacuum.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization is essential to confirm the structure and purity of the synthesized this compound. The following analytical techniques are recommended.

Characterization Data Summary

| Technique | Parameter | Expected Result | Reference |

| Melting Point | Melting Temperature | 166-168 °C (decomposes) | [9] |

| FT-IR | Vibrational Bands (cm⁻¹) | ~3400-3200 (N-H str), ~3100-3000 (Ar C-H str), ~1600 (N-H bend), ~1250 (C=S str) | [4][10][11] |

| ¹H NMR | Chemical Shift (δ, ppm) | ~7.2-7.5 (m, 15H, Ar-H), ~8.0-8.5 (br s, 1H, NH), ~4.5-5.0 (br s, 2H, NH₂) | [12][13] |

| ¹³C NMR | Chemical Shift (δ, ppm) | ~180-185 (C=S), ~140-145 (Ar-C), ~127-130 (Ar-CH), ~70-75 (Trityl-C) | [5] |

| Mass Spec. | m/z | Expected molecular ion peak [M+H]⁺ | [14][15] |

| Elemental Analysis | % Composition | Calculated: C, 72.04; H, 5.74; N, 12.60; S, 9.62 |

Detailed Analytical Methods

-

Melting Point: The melting point is a crucial indicator of purity. For this compound, a sharp melting point range with decomposition is expected.[9]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include N-H stretching of the amine and hydrazine groups, aromatic C-H stretching from the trityl group, and the characteristic C=S stretching of the thiourea moiety.[4][10][11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique provides information about the chemical environment of the protons. The spectrum is expected to show a multiplet in the aromatic region corresponding to the fifteen protons of the three phenyl rings of the trityl group. Additionally, broad singlets corresponding to the NH and NH₂ protons are anticipated.[12][13]

-

¹³C NMR: The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The most downfield signal is expected for the C=S carbon. Signals for the aromatic carbons of the trityl group and the quaternary carbon of the trityl group will also be present.[5]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound.[14][15]

-

Elemental Analysis: This analysis determines the elemental composition (%C, %H, %N, %S) of the synthesized compound, which should be in close agreement with the calculated theoretical values for the molecular formula C₂₀H₁₉N₃S.

Characterization Workflow Diagram

Caption: Workflow for the characterization of this compound.

Conclusion

The synthesis and characterization of this compound provide a valuable compound for further exploration in medicinal chemistry and organic synthesis. The protocols and analytical data presented in this guide offer a solid foundation for researchers to produce and verify this molecule. The unique combination of the biologically relevant thiosemicarbazide core and the sterically demanding trityl group makes this compound a promising candidate for the development of novel chemical entities.

References

-

Total Synthesis. Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Available from: [Link]

-

A review on development of bio-active thiosemicarbazide derivatives: Recent advances. Semantic Scholar. Available from: [Link]

-

MDPI. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. Available from: [Link]

-

Research and Reviews. A Therapeutic Journey of Semicarbazide and Thio Semicarbazide Derivatives and their Transition Metals Complexes: Mini Review. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Available from: [Link]

-

PrepChem.com. Preparation of thiosemicarbazide. Available from: [Link]

-

DergiPark. Synthesis and analytical applications of thiosemicarbazide derivative. Available from: [Link]

-

Revue Roumaine de Chimie. Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. Available from: [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). IOP Conference Series: Earth and Environmental Science. Available from: [Link]

-

Oriental Journal of Chemistry. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Available from: [Link]

-

PMC - NIH. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. Available from: [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes. Available from: [Link]

-

ResearchGate. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques. Available from: [Link]

-

ResearchGate. (PDF) Thiosemicarbazides: Synthesis and reactions. Available from: [Link]

Sources

- 1. thiosemicarbazide(79-19-6) IR Spectrum [m.chemicalbook.com]

- 2. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 3. arkat-usa.org [arkat-usa.org]

- 4. Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-ETHYL-3-THIOSEMICARBAZIDE(13431-34-0) 13C NMR spectrum [chemicalbook.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. researchgate.net [researchgate.net]

- 8. hemija.pmf.unsa.ba [hemija.pmf.unsa.ba]

- 9. This compound | 21198-26-5 [chemicalbook.com]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. 4-PHENYL-3-THIOSEMICARBAZIDE(5351-69-9) IR Spectrum [m.chemicalbook.com]

- 12. Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques – Oriental Journal of Chemistry [orientjchem.org]

- 13. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

- 15. researchgate.net [researchgate.net]

4-Trityl-3-thiosemicarbazide: A Technical Guide for Drug Discovery Professionals

Introduction: The Thiosemicarbazide Scaffold as a Privileged Motif in Medicinal Chemistry

Thiosemicarbazides and their derivatives, thiosemicarbazones, represent a class of compounds with significant therapeutic potential, garnering substantial interest in the field of drug discovery.[1][2][3] These molecules are characterized by a flexible backbone containing sulfur and nitrogen atoms, which imparts them with the ability to act as versatile ligands for metal ions and to participate in various biological interactions.[1][4] The thiosemicarbazide scaffold is a key building block for the synthesis of a diverse array of heterocyclic compounds and has been associated with a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and antiviral properties.[4][5][6][7][8]

This technical guide focuses on a specific derivative, 4-Trityl-3-thiosemicarbazide (CAS Number: 21198-26-5), a molecule that combines the reactive thiosemicarbazide core with a bulky, hydrophobic trityl (triphenylmethyl) group. The introduction of the trityl group can significantly influence the compound's physicochemical properties, such as lipophilicity and steric hindrance, which in turn may modulate its biological activity and potential therapeutic applications. This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthesis, potential applications, and key experimental considerations for this compound, positioning it as a valuable tool in the exploration of new therapeutic agents.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in research and development. While specific experimental data for this compound is not extensively available in public literature, a summary of its known and predicted properties is presented below.

| Property | Value | Source |

| CAS Number | 21198-26-5 | [9] |

| Molecular Formula | C₂₀H₁₉N₃S | [9] |

| Molecular Weight | 333.46 g/mol | [9] |

| Appearance | White to off-white solid (predicted) | General knowledge |

| Melting Point | 166-168 °C (decomposes) | [9] |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; poorly soluble in water. | [10][11] |

| Lipophilicity (logP) | Predicted to be high due to the trityl group. | General knowledge |

Synthesis of this compound

The synthesis of 4-substituted-3-thiosemicarbazides is a well-established process in organic chemistry, typically proceeding through the nucleophilic addition of a hydrazine to an isothiocyanate.[12][13][14][15] For this compound, the logical synthetic route involves the reaction of trityl isothiocyanate with hydrazine hydrate.

Caption: Synthetic scheme for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of 4-substituted-3-thiosemicarbazides.[12][13][14][15] Optimization may be required to achieve the highest yield and purity.

Materials:

-

Trityl isothiocyanate

-

Hydrazine hydrate

-

Anhydrous ethanol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trityl isothiocyanate (1 equivalent) in anhydrous ethanol.

-

Addition of Hydrazine: While stirring at room temperature, add hydrazine hydrate (1.1 equivalents) dropwise to the solution.

-

Reaction: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). A white precipitate of this compound is expected to form.

-

Isolation: After completion of the reaction (typically a few hours), cool the reaction mixture in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.

-

Purification: For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to obtain this compound as a white solid.

Characterization:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

-

FT-IR Spectroscopy: To identify characteristic functional groups, such as N-H, C=S, and aromatic C-H bonds.

-

Mass Spectrometry: To confirm the molecular weight of the compound.

-

Melting Point Analysis: To compare with the literature value and assess purity.

Potential Applications in Drug Discovery: Focus on Anticancer Activity

The thiosemicarbazide scaffold is a well-recognized pharmacophore in the design of anticancer agents.[1][2][6] While specific biological data for this compound is limited in the public domain, the extensive research on related thiosemicarbazide and thiosemicarbazone derivatives provides a strong rationale for its investigation as a potential anticancer compound.

Proposed Mechanisms of Anticancer Action

The anticancer activity of thiosemicarbazides and their derivatives is often attributed to their ability to interfere with key cellular processes. Potential mechanisms of action for this compound could include:

-

Inhibition of Ribonucleotide Reductase: This enzyme is crucial for DNA synthesis and repair, and its inhibition can lead to cell cycle arrest and apoptosis.[1]

-

Topoisomerase II Inhibition: Topoisomerases are essential for managing DNA topology during replication and transcription. Their inhibition can lead to DNA damage and cell death.[1]

-

Induction of Oxidative Stress: Some thiosemicarbazones, particularly in the presence of metal ions, can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.[5][16]

-

Interference with Signaling Pathways: Thiosemicarbazone derivatives have been shown to modulate various signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[17]

Caption: Potential mechanisms of anticancer action for this compound.

Experimental Workflow: In Vitro Cytotoxicity Assessment

To evaluate the anticancer potential of this compound, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Plate cancer cells (e.g., human colon cancer cell line HT-29, breast cancer cell line MCF-7) in a 96-well plate at a suitable density and allow them to adhere overnight.[18]

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic series) dissolved in a suitable solvent (e.g., DMSO, ensuring the final DMSO concentration is non-toxic to the cells). Include a vehicle control (DMSO alone) and a positive control (a known anticancer drug).

-

Incubation: Incubate the cells with the compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

-

Handling: Avoid direct contact with skin and eyes. Do not ingest.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[10][19]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

First Aid Measures:

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Conclusion and Future Directions

This compound is a promising, yet underexplored, molecule that combines the biologically active thiosemicarbazide scaffold with a bulky trityl group. Based on the extensive literature on related compounds, it holds potential as a precursor for the development of novel anticancer agents. This technical guide provides a foundational understanding of its synthesis, potential mechanisms of action, and essential experimental protocols.

Further research is warranted to fully elucidate the biological activity of this compound. Key future directions include:

-

Specific Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine its anticancer efficacy against a panel of cancer cell lines and in animal models.

-

Mechanism of Action Studies: Investigating its specific molecular targets and its effects on cancer-related signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogues of this compound to optimize its anticancer activity and pharmacokinetic properties.

-

Development of Thiosemicarbazone Derivatives: Utilizing this compound as a precursor to synthesize a library of novel thiosemicarbazones for biological screening.

By systematically exploring the potential of this compound, the drug discovery community can further leverage the therapeutic promise of the thiosemicarbazide class of compounds.

References

- Anticancer activities of thiosemicarbazides/thiosemicarbazones: A review. (2014). International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 1-8.

- Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments. (2014). PLoS ONE, 9(10), e110291.

- In Vitro and in Vivo Anticancer Activity of Copper Bis(thiosemicarbazone) Complexes. (2011). Journal of Medicinal Chemistry, 54(23), 8056-8067.

- Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives. (2022). RSC Advances, 12(13), 7991-8004.

- Cytotoxic activity a of compounds 1-6 against four cancer cell lines. (n.d.).

- Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives. (2021). Biomedicines, 9(10), 1375.

- Molecular events and cytotoxic effects of a novel thiosemicarbazone derivative in human leukemia and lymphoma cell lines. (2021). Hematology/Oncology and Stem Cell Therapy, 14(1), 51-64.

- Molecular events and cytotoxic effects of a novel thiosemicarbazone derivative in human leukemia and lymphoma cell lines. (n.d.). Sci-Hub.

- Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. (2020). Scientific Reports, 10(1), 1-14.

- Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Deriv

- This compound | 21198-26-5. (n.d.). ChemicalBook.

- THIOSEMICARBAZIDE FOR SYNTHESIS. (n.d.). Loba Chemie.

- Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity. (2020). Molecules, 25(24), 5958.

- Reagents and Conditions: (a) hydrazine, substituted isothiocyanate,... (n.d.).

- SAFETY D

- Process for making a chemical compound of the thiosemicarbazide series. (1953).

- Thiosemicarbazide. (n.d.). PubChem.

- MATERIAL SAFETY DATA SHEET THIOSEMICARBAZIDE. (n.d.). Oxford Lab Fine Chem LLP.

- Thiosemicarbazide – Knowledge and References. (n.d.). Taylor & Francis.

- Functionalizing Thiosemicarbazones for Covalent Conjug

- Process for the preparation of thiosemicarbazide. (1961).

- SAFETY D

- Synthesis of thiosemicarbazides. (n.d.).

- Reactivity and diverse synthetic applications of acyl isothiocyan

- Synthesis and Characterization of Some 4-Aryl Substituted Thiosemicarbazides, N-Alkyloxybenzaldehydes Containing. (n.d.). Jahangirnagar University.

- SAFETY D

- Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis. (2011). Molecules, 16(12), 9733-9748.

- Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. (2013). Iranian Journal of Pharmaceutical Research, 12(3), 343-352.

- Addition-Cyclization of Lauroyl Isothiocyanate with Hydrazine Derivatives as a Source of 1,2,4-Triazoles. (n.d.).

- Thiosemicarbazide CAS No 79-19-6 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.

- Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics. (2023). Molecules, 28(13), 5189.

- Synthesis and characterization of novel thiosemicarbazide for nonlinear optical applications: combined experimental and theoretical study. (2023). Revue Roumaine de Chimie, 68(5-6), 243-252.

- Application Notes and Protocols: Cyclocondensation Reactions of Acetyl Isothiocyan

- Synthesis and Diverse Pharmacological Actions of Thiosemicarbazide Analogs: A Review. (2022). Current Organic Synthesis, 19(5), 484-500.

- Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). (2021). Egyptian Journal of Chemistry, 64(10), 5855-5864.

- 4-Phenyl-3-thiosemicarbazide - SAFETY D

- Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegm

- Process for preparing thiosemicarbazide. (1957).

- fundamental chemistry of 4-aryl-3-thiosemicarbazides. (n.d.). Benchchem.

- 4-Arylthiosemicarbazide derivatives as a new class of tyrosinase inhibitors and anti-Toxoplasma gondii agents. (2021). Scientific Reports, 11(1), 1-16.

- 4-Methyl-3-thiosemicarbazide. (n.d.). Wikipedia.

- Addition-cyclization of lauroyl isothiocyanate with hydrazine derivatives as a source of 1,2,4-triazoles. (n.d.).

- Novel Synthesis and Characterization of Thiosemicarbazone Compounds Containing 4-Acyl-2-pyrazolin-5-ones. (2011). E-Journal of Chemistry, 8(1), 273-278.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and in vitro and in vivo anticancer activity studies of new (S)-Naproxen thiosemicarbazide/1,2,4-triazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Potential Anticancer Agents against Melanoma Cells Based on an As-Synthesized Thiosemicarbazide Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 21198-26-5 [chemicalbook.com]

- 10. lobachemie.com [lobachemie.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. arkat-usa.org [arkat-usa.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Sci-Hub. Molecular events and cytotoxic effects of a novel thiosemicarbazone derivative in human leukemia and lymphoma cell lines / Hematology/Oncology and Stem Cell Therapy, 2021 [sci-hub.box]

- 18. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 20. cdhfinechemical.com [cdhfinechemical.com]

- 21. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Formula of 4-Trityl-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Trityl-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and synthetic organic chemistry. The guide details its molecular structure, chemical formula, and key physicochemical properties. A plausible synthetic route is outlined, grounded in established methodologies for thiosemicarbazide synthesis, alongside a discussion of the analytical techniques required for its structural elucidation and characterization. The role of the sterically demanding trityl group and the versatile thiosemicarbazide moiety are examined, providing context for its potential applications in drug design and as a synthetic intermediate.

Introduction: The Thiosemicarbazide Scaffold and the Influence of the Trityl Group

Thiosemicarbazides are a class of organic compounds characterized by a thiourea group linked to a hydrazine moiety. This structural motif imparts a rich chemical reactivity and a propensity for coordinating with metal ions, making thiosemicarbazide derivatives valuable scaffolds in medicinal chemistry.[1] They are known to exhibit a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer properties.[2] The biological and chemical versatility of thiosemicarbazides often stems from the nature of the substituents on the nitrogen atoms.

The introduction of a trityl (triphenylmethyl) group at the N-4 position of the thiosemicarbazide core introduces a bulky, lipophilic moiety that can significantly influence the molecule's properties. The trityl group is a well-established protecting group in organic synthesis, particularly for amines and alcohols, owing to its steric hindrance and lability under acidic conditions. In the context of a thiosemicarbazide, the trityl group can modulate solubility, influence intermolecular interactions, and potentially direct the molecule's binding affinity for biological targets.

This guide focuses on the specific molecular attributes of this compound, providing a foundational understanding for researchers exploring its synthesis and potential applications.

Molecular Formula and Structure

The fundamental identity of this compound is defined by its molecular formula and the spatial arrangement of its constituent atoms.

Chemical Formula and Molecular Weight

The molecular formula for this compound is C₂₀H₁₉N₃S .[3] This formula indicates the presence of twenty carbon atoms, nineteen hydrogen atoms, three nitrogen atoms, and one sulfur atom. Based on this composition, the calculated molecular weight of the compound is 333.46 g/mol .[3]

Structural Representation

The structure of this compound features a central thiosemicarbazide backbone with a trityl group substituent on the N-4 nitrogen atom.

2D Chemical Structure:

Figure 1: 2D chemical structure of this compound.

Nomenclature:

-

Systematic IUPAC Name: N-(triphenylmethyl)hydrazinecarbothioamide

-

Common Name: this compound

The structure is characterized by the bulky triphenylmethyl (trityl) group, which consists of three phenyl rings attached to a central carbon atom. This group is bonded to the terminal nitrogen (N-4) of the thiosemicarbazide chain. The thiosemicarbazide moiety itself consists of a thiocarbonyl group (C=S) flanked by two amino groups, one of which is part of a hydrazine linkage.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, purification, and application in various experimental settings.

| Property | Value | Reference |

| CAS Number | 21198-26-5 | [3] |

| Molecular Formula | C₂₀H₁₉N₃S | [3] |

| Molecular Weight | 333.46 g/mol | [3] |

| Appearance | White to off-white crystalline solid | Inferred |

| Melting Point | 166-168 °C (with decomposition) | |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents; poorly soluble in water. | Inferred |

Table 1: Key physicochemical properties of this compound.

Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway

The synthesis of this compound would likely proceed via the nucleophilic addition of tritylhydrazine to a source of the thiocyanate ion, which then rearranges to the corresponding isothiocyanate in situ or is used as a pre-formed isothiocyanate. A general representation of this reaction is as follows:

Reactants:

-

Tritylhydrazine (Ph₃C-NH-NH₂): The source of the trityl-substituted nitrogen.

-

A Thiocyanate Salt (e.g., KSCN, NH₄SCN) and an Acid: In the presence of an acid, the thiocyanate salt generates isothiocyanic acid (HNCS), which can then react with the hydrazine.

Reaction Scheme:

Mechanistic Rationale: The lone pair of electrons on the terminal nitrogen of tritylhydrazine acts as a nucleophile, attacking the electrophilic carbon atom of the isothiocyanate group. This addition reaction leads to the formation of the thiosemicarbazide product. The bulky trityl group may sterically hinder the reaction to some extent, potentially requiring optimized reaction conditions such as elevated temperatures or longer reaction times.

Experimental Protocol: A Generalized Approach

Based on similar syntheses of 4-substituted thiosemicarbazides, a general experimental protocol can be outlined.[4]

Materials:

-

Tritylhydrazine

-

Potassium thiocyanate (or ammonium thiocyanate)

-

Hydrochloric acid (or another suitable acid)

-

Ethanol (or another suitable solvent)

Step-by-Step Methodology:

-

Preparation of Tritylhydrazine Solution: Dissolve tritylhydrazine in a suitable solvent, such as ethanol, in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Generation of Isothiocyanic Acid: In a separate vessel, prepare a solution of potassium thiocyanate in water. Slowly add hydrochloric acid to this solution with cooling to generate isothiocyanic acid in situ.

-

Reaction: Add the acidic thiocyanate solution dropwise to the tritylhydrazine solution with vigorous stirring.

-

Reflux: Heat the reaction mixture to reflux for a specified period to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Isolation and Purification: Upon completion of the reaction, cool the mixture to room temperature. The product, being a solid, may precipitate out of the solution. The precipitate can be collected by filtration, washed with cold solvent to remove impurities, and then dried. Further purification can be achieved by recrystallization from an appropriate solvent system.

Visualization of the Synthetic Workflow:

A generalized workflow for the synthesis of this compound.

Structural Characterization and Analytical Data

The definitive identification and purity assessment of this compound would rely on a combination of spectroscopic and analytical techniques. While specific data for this compound is not available in the cited literature, the expected outcomes can be predicted based on the analysis of analogous structures.[2]

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the three phenyl rings of the trityl group, typically in the range of 7.2-7.5 ppm. Signals corresponding to the N-H protons of the thiosemicarbazide backbone would appear as broader singlets at lower field, with their chemical shifts being sensitive to the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would display signals for the quaternary carbon of the trityl group, the aromatic carbons, and the thiocarbonyl carbon (C=S), which is expected to resonate at a characteristic downfield position.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would provide evidence for the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

N-H stretching vibrations in the range of 3100-3400 cm⁻¹.

-

C-H stretching vibrations of the aromatic rings around 3000-3100 cm⁻¹.

-

C=S stretching vibration, which is typically observed in the region of 1050-1250 cm⁻¹.

-

C-N stretching vibrations.

-

-

Mass Spectrometry (MS): Mass spectral analysis would be used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of 333.46 g/mol . Fragmentation patterns would likely involve the stable trityl cation.

Elemental Analysis

Elemental analysis provides the percentage composition of each element in the compound. For this compound (C₂₀H₁₉N₃S), the theoretical elemental composition would be:

-

Carbon (C): ~72.04%

-

Hydrogen (H): ~5.74%

-

Nitrogen (N): ~12.60%

-

Sulfur (S): ~9.62%

Experimental values from elemental analysis should closely match these theoretical percentages to confirm the purity of the synthesized compound.

Potential Applications in Drug Development and Research

The unique combination of the bulky, lipophilic trityl group and the biologically active thiosemicarbazide scaffold suggests several potential applications for this compound in drug discovery and chemical biology.

-

Intermediate for Heterocyclic Synthesis: Thiosemicarbazides are versatile precursors for the synthesis of a wide array of heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-thiadiazoles, which are themselves important pharmacophores. The trityl group could be retained in the final product to enhance lipophilicity or be cleaved under acidic conditions to reveal a reactive amino group for further functionalization.

-

Lead Compound for Anticancer and Antimicrobial Agents: Given the known anticancer and antimicrobial activities of many thiosemicarbazide derivatives, this compound could serve as a lead compound for the development of novel therapeutic agents. The trityl group may enhance cell membrane permeability or influence binding to specific biological targets.

-

Probes for Chemical Biology: The trityl group can be modified with fluorescent tags or other reporter groups, allowing for the synthesis of chemical probes to study the interactions of thiosemicarbazides with biological systems.

Conclusion

This compound is a molecule with a well-defined molecular formula (C₂₀H₁₉N₃S) and structure. While detailed experimental and spectroscopic data are not widely published, its synthesis can be reliably predicted based on established chemical principles. The presence of both the sterically demanding trityl group and the versatile thiosemicarbazide moiety makes it a compound of interest for further investigation in the fields of medicinal chemistry, drug development, and synthetic organic chemistry. This guide provides a solid foundation for researchers to build upon in their exploration of this and related compounds.

References

-

Synthesis and Characterization of novel Thiosemicarbazone Compounds Containing 4-Acyl-2-pyrazolin-5-ones. Semantic Scholar. Available at: [Link].

-

New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI. Available at: [Link].

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. Available at: [Link].

-

This compound. TransWorld Chemicals. Available at: [Link].

-

Thiosemicarbazide. PubChem. Available at: [Link].

-

An Updated Review on Synthesis and Biological Activities of Thiosemicarbazide Analogs. Asian Journal of Chemistry. Available at: [Link].

-

Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. National Institutes of Health. Available at: [Link].

Sources

- 1. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 4-Trityl-3-thiosemicarbazide

This guide provides an in-depth technical overview of the spectroscopic characterization of 4-Trityl-3-thiosemicarbazide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet. Direct spectroscopic data for this specific compound is not extensively published. Therefore, this guide emphasizes the foundational principles and experimental workflows required to synthesize, acquire, and interpret the necessary data for unequivocal structure validation. We will explore the expected spectral features based on the compound's constituent functional groups and provide robust protocols for obtaining high-quality Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.

Introduction: The Rationale for Spectroscopic Analysis

This compound is a derivative of thiosemicarbazide, a class of compounds known for a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. The bulky trityl (triphenylmethyl) group is often employed as a protecting group in organic synthesis and can significantly influence a molecule's pharmacological profile. Accurate characterization is the bedrock of chemical research and drug development, ensuring the identity, purity, and stability of a synthesized compound. Spectroscopic methods like IR and NMR are indispensable tools for this purpose, providing a detailed fingerprint of the molecular structure.

This document serves as a practical guide to:

-

The logical synthesis of this compound.

-

The theoretical prediction of its IR and NMR spectral characteristics.

-

The experimental protocols for acquiring high-fidelity spectra.

-

A systematic approach to interpreting the spectral data for structure confirmation.

Synthesis and Purification

The most direct and logical synthesis of this compound involves the reaction of trityl isothiocyanate with hydrazine. This nucleophilic addition reaction is a common method for preparing 4-substituted thiosemicarbazides.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trityl isothiocyanate (1.0 equivalent) in a suitable solvent such as absolute ethanol or tetrahydrofuran (THF).

-

Nucleophilic Addition: To this solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. The slight excess of hydrazine helps to ensure the complete consumption of the isothiocyanate starting material.

-

Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the trityl isothiocyanate spot. The reaction is typically stirred at room temperature for 4-6 hours or until completion.

-

Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

-

Purification: The crude product is washed with a cold, non-polar solvent like petroleum ether to remove any unreacted starting material. Recrystallization from a solvent such as ethanol will yield the purified this compound.

The diagram below outlines the synthesis workflow.

Caption: Workflow for the synthesis and purification of this compound.

Predicted Spectroscopic Data

Before acquiring experimental data, a theoretical analysis based on the molecule's functional groups provides a predictive framework for interpretation. The structure of this compound is shown below.

Caption: Molecular structure of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic absorption bands for this compound are summarized below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Comments |

| N-H (Amine & Amide) | Stretching | 3100 - 3400 | Multiple bands are expected for the -NH₂ and -NH- groups.[1][2] |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Characteristic of the trityl group's phenyl rings. |

| C=S (Thione) | Stretching | 1100 - 1250 | A key indicator of the thiosemicarbazide core.[2][3] |

| C-N | Stretching | 1250 - 1350 | |

| Aromatic C=C | Bending | 700 - 800 | Strong bands indicating monosubstituted benzene rings from the trityl group.[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms in a molecule.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the trityl group and the N-H protons of the thiosemicarbazide backbone. The solvent used (e.g., DMSO-d₆) will affect the chemical shifts of the exchangeable N-H protons.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Comments |

| Aromatic (Trityl) | 7.20 - 7.50 | Multiplet (m) | 15H | The 15 protons on the three phenyl rings will likely appear as a complex multiplet. |

| -NH- (Hydrazide) | ~8.0 - 9.5 | Singlet (s) or Broad (br) | 2H | The two N-H protons adjacent to the thione group. Their chemical shifts are highly dependent on concentration and solvent. |

| -NH₂ (Terminal) | ~4.0 - 5.0 | Singlet (s) or Broad (br) | 2H | The terminal amine protons. These are also exchangeable. |

The carbon NMR spectrum will confirm the presence of the thione carbon and the distinct carbons of the trityl group.

| Carbon Type | Expected Chemical Shift (δ, ppm) | Comments |

| C=S (Thione) | 175 - 185 | The most downfield signal, characteristic of a thiocarbonyl group.[2][3] |

| Aromatic (Trityl) | 125 - 145 | Multiple signals are expected for the ipso, ortho, meta, and para carbons of the phenyl rings. |

| Quaternary C (Trityl) | 65 - 75 | The central carbon atom to which the three phenyl rings are attached. |

Experimental Workflow for Spectroscopic Analysis

Acquiring high-quality spectra is crucial for accurate interpretation. The following workflow outlines the necessary steps.

Caption: General workflow for spectroscopic data acquisition and analysis.

Protocol: FT-IR Spectroscopy (ATR Method)

-

Instrument Setup: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the purified solid this compound onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and collect the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

-

Processing: Perform an ATR correction and baseline correction on the resulting spectrum.

Protocol: NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the sample and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended as it effectively dissolves many thiosemicarbazide derivatives and allows for the observation of N-H protons.

-

¹H NMR Acquisition:

-

Tune and shim the instrument.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover a range from approximately -1 to 12 ppm.

-

Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range from approximately 0 to 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).

Conclusion: A Path to Confident Characterization

References

-

MDPI. "Optimized Synthesis of New Thiosemicarbazide Derivatives with Tuberculostatic Activity." Available at: [Link]

-

DergiPark. "Synthesis and analytical applications of thiosemicarbazide derivative." Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. "Synthesis and characterization of some new thiosemicarbazide derivatives and their transition metal complexes." Available at: [Link]

-

National Institutes of Health. "Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis." Available at: [Link]

-

Oriental Journal of Chemistry. "Synthesis and Characterization of Newly Synthesized Thiosemicarbazone Ligands with IR, NMR and Mass Spectral Techniques." Available at: [Link]

-

National Institutes of Health. "Trityl-Containing Alcohols—An Efficient Chirality Transmission Process from Inductor to the Stereodynamic Propeller and their Solid-State Structural Diversity." Available at: [Link]

-

National Institutes of Health. "Green approach to synthesize novel thiosemicarbazide complexes, characterization; DNA-methyl green assay and in-silico studies against DNA polymerase." Available at: [Link]

-

Journal of Engineering and Applied Sciences. "Synthesis and characterization of Fe(III) complex with thiosemicarbazide-based ligand." Available at: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of 4-Trityl-3-thiosemicarbazide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of 4-Trityl-3-thiosemicarbazide. As a molecule of interest in medicinal chemistry and drug development, a thorough understanding of its physicochemical properties is paramount for formulation, preclinical assessment, and ensuring therapeutic efficacy and safety. This document is structured to provide not only procedural steps but also the underlying scientific rationale, empowering researchers to conduct robust and self-validating experiments.

Section 1: Introduction to this compound

This compound belongs to the thiosemicarbazide class of compounds, which are recognized for their diverse biological activities, including antimicrobial and anticancer properties. The incorporation of a bulky trityl (triphenylmethyl) group at the N-4 position significantly influences the molecule's steric and electronic properties. This bulky group can enhance the metabolic stability of the compound by sterically hindering enzymatic degradation.[1] However, the lipophilic nature of the trityl group is also expected to decrease aqueous solubility, a critical parameter for drug delivery and bioavailability.

A comprehensive evaluation of the solubility and stability of this compound is therefore a foundational step in its development as a potential therapeutic agent. This guide outlines the authoritative protocols for these assessments.

Section 2: Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. For poorly soluble compounds like this compound, a precise and robust method for solubility determination is essential.

Theoretical Framework

The "shake-flask" method, as described by Higuchi and Connors, remains the gold standard for determining the equilibrium solubility of poorly soluble compounds.[2] This method involves creating a saturated solution of the compound in a given solvent and then quantifying the concentration of the dissolved solute. The principle relies on achieving a thermodynamic equilibrium between the undissolved solid and the solution.

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

This protocol details the steps to determine the solubility of this compound in various relevant media.

1. Preparation of Solvents and Media:

- Prepare a range of aqueous and organic solvents. Recommended aqueous media include deionized water, and buffered solutions at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[3]

- Common organic solvents for solubility screening include ethanol, methanol, dimethyl sulfoxide (DMSO), and acetonitrile.

2. Sample Preparation:

- Accurately weigh an excess amount of this compound into screw-capped vials. The excess solid is crucial to ensure that a saturated solution is formed.[2]

3. Equilibration:

- Add a precise volume of the selected solvent to each vial.

- Seal the vials and place them in a constant temperature shaker bath, typically at 25 °C and 37 °C, to simulate ambient and physiological conditions, respectively.

- Agitate the samples for a predetermined period (e.g., 24-72 hours) to reach equilibrium. It is advisable to determine the time to reach equilibrium by taking samples at various time points (e.g., 12, 24, 48, 72 hours) and analyzing the concentration until it plateaus.[2]

4. Sample Separation:

- After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

- Carefully withdraw an aliquot of the supernatant using a syringe. To avoid aspirating solid particles, a pre-warmed or solvent-saturated syringe filter (e.g., 0.22 µm PTFE) should be used.[2]

5. Quantification:

- Dilute the filtered supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

- Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or spectrofluorimetry.[4][5]

6. Data Reporting:

- Express the solubility in units of mg/mL or µg/mL.

Data Presentation: Solubility Profile of this compound

| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) |

| Deionized Water | 25 | To be determined |

| pH 1.2 Buffer | 37 | To be determined |

| pH 4.5 Buffer | 37 | To be determined |

| pH 6.8 Buffer | 37 | To be determined |

| pH 7.4 Buffer | 37 | To be determined |

| Ethanol | 25 | To be determined |

| DMSO | 25 | To be determined |

Visualization: Solubility Determination Workflow

Caption: Workflow for Forced Degradation Studies.

Section 4: Causality and Self-Validation

The protocols described herein are designed to be self-validating. For instance, in the solubility studies, achieving a plateau in concentration over time confirms that equilibrium has been reached. In the stability studies, the use of a stability-indicating method with peak purity analysis ensures that the observed degradation is real and that the analytical method is specific for the parent compound. The inclusion of control samples in all experiments is critical for distinguishing the effects of the stress conditions from inherent instability.

Section 5: Conclusion

A thorough understanding of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement in the drug development pipeline. The experimental frameworks provided in this guide, grounded in established scientific principles and regulatory guidelines, offer a robust pathway for researchers to generate the high-quality data necessary for informed decision-making. By meticulously following these protocols, scientists can confidently characterize the physicochemical properties of this promising compound, paving the way for its potential translation into a clinically valuable therapeutic agent.

References

-

ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (2003). [Link]

-

Alsante, K. M., et al. (2007). Forced Degradation: A Practical Approach. In Pharmaceutical Stress Testing (pp. 1-66). Informa Healthcare. [Link]

-

SGS (n.d.). Forced Degradation Testing. [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Frontiers in Drug Design and Discovery (Vol. 6, pp. 205-237). Bentham Science Publishers. [Link]

-

ICH, Q1B Photostability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1996). [Link]

-

ICH Harmonised Tripartite Guideline (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

-

Lund University (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Aashigari, S., et al. (2019). STABILITY STUDIES OF PHARMACEUTICAL PRODUCTS. World Journal of Pharmaceutical Research, 8(1), 661-675. [Link]

-

ICCVAM (2003). Test Method Protocol for Solubility Determination. [Link]

-

Malik, A. (2015). Kinetics of Stability & Stability Testing. [Link]

-

World Health Organization (1996). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

Total Synthesis (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. [Link]

-

Paneth, A., et al. (2020). Retention Behavior of Anticancer Thiosemicarbazides in Biomimetic Chromatographic Systems and In Silico Calculations. Molecules, 25(21), 5022. [Link]

-

FDA (1998). Stability Testing of Drug Substances and Drug Products. [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Vasiļevska, A., et al. (2024). Structure–property–function relationships of stabilized and persistent C- and N-based triaryl radicals. Chemical Communications, 60(1), 15-32. [Link]

-

Bingol, O. (2021). Synthesis and analytical applications of thiosemicarbazide derivative. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1139-1150. [Link]

-

ResearchGate (n.d.). Dissolution Method Development for Poorly Soluble Compounds. [Link]

-